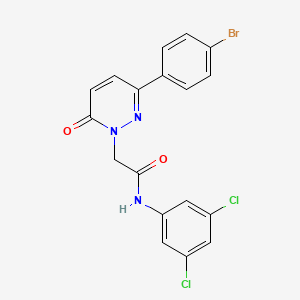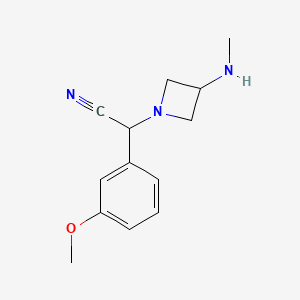
2-(3-Methoxyphenyl)-2-(3-(methylamino)azetidin-1-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxyphenyl)-2-(3-(methylamino)azetidin-1-yl)acetonitrile is an organic compound that features a methoxyphenyl group, a methylamino-substituted azetidine ring, and an acetonitrile group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-2-(3-(methylamino)azetidin-1-yl)acetonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Azetidine Ring: Starting from a suitable precursor, the azetidine ring can be formed through cyclization reactions.
Introduction of the Methylamino Group: This can be achieved through nucleophilic substitution reactions.
Attachment of the Methoxyphenyl Group: This step might involve coupling reactions such as Suzuki or Heck coupling.
Formation of the Acetonitrile Group: This can be introduced through cyanation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions might target the nitrile group to form amines.
Substitution: The azetidine ring and the methoxyphenyl group can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Reagents like alkyl halides or aryl halides under basic or acidic conditions.
Major Products
Oxidation: Products might include aldehydes or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3-Methoxyphenyl)-2-(3-(methylamino)azetidin-1-yl)acetonitrile may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the production of pharmaceuticals or other fine chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with similar structures might interact with enzymes or receptors, modulating their activity. The methoxyphenyl group could be involved in π-π interactions, while the azetidine ring might provide steric effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methoxyphenyl)-2-(3-(methylamino)azetidin-1-yl)ethanol
- 2-(3-Methoxyphenyl)-2-(3-(methylamino)azetidin-1-yl)propionitrile
Uniqueness
The unique combination of the methoxyphenyl group, the methylamino-substituted azetidine ring, and the acetonitrile group might confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C13H17N3O |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-2-[3-(methylamino)azetidin-1-yl]acetonitrile |
InChI |
InChI=1S/C13H17N3O/c1-15-11-8-16(9-11)13(7-14)10-4-3-5-12(6-10)17-2/h3-6,11,13,15H,8-9H2,1-2H3 |
InChI Key |
DSCVNMNGAJUWHN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CN(C1)C(C#N)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


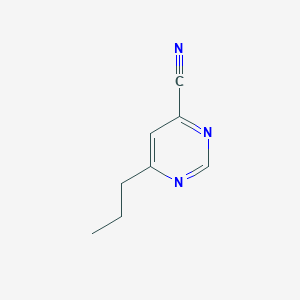
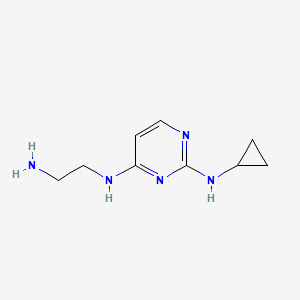
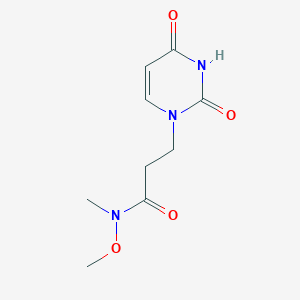
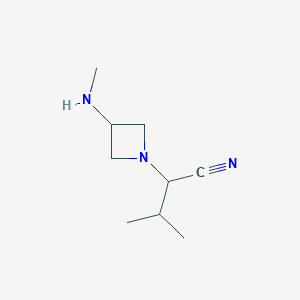
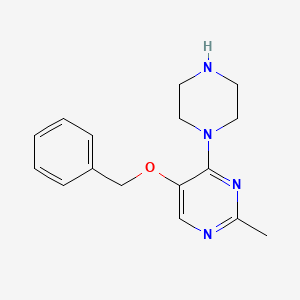
![8-(4-ethoxy-3-methoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B14872703.png)
![[3-(3-Fluoro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14872710.png)
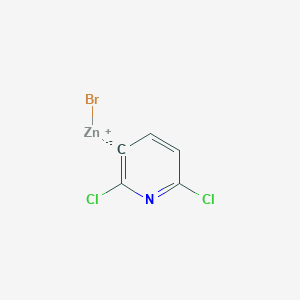
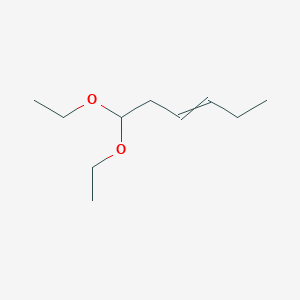
![Methyl 3-(benzo[d]thiazol-2-yl)-2,5-dioxo-1,2,4,5-tetrahydropyrrolo[1,2-a]quinazoline-8-carboxylate](/img/structure/B14872730.png)
![1,3-Dihydrospiro[indene-2,2'-morpholin]-5'-one](/img/structure/B14872736.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14872737.png)
